Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 101418-34-2
VCID: VC0018744
InChI: InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H
SMILES: CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl
Molecular Formula: C15H24Cl2N2
Molecular Weight: 303.3 g/mol

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

CAS No.: 101418-34-2

Main Products

VCID: VC0018744

Molecular Formula: C15H24Cl2N2

Molecular Weight: 303.3 g/mol

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride - 101418-34-2

CAS No. 101418-34-2
Product Name Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Molecular Formula C15H24Cl2N2
Molecular Weight 303.3 g/mol
IUPAC Name N-ethyl-N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride
Standard InChI InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H
Standard InChIKey MKDIWULKKHXFAT-UHFFFAOYSA-N
SMILES CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl
Canonical SMILES CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl
Synonyms N-Methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)ethylami ne dihydrochloride
PubChem Compound 3063684
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator